3-chloro-1-(1-methyl-1H-pyrazol-4-yl)pyridazin-4(1H)-one
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Overview
Description
3-chloro-1-(1-methylpyrazol-4-yl)pyridazin-4-one is a heterocyclic compound that has garnered attention due to its diverse pharmacological activities. This compound belongs to the pyridazinone family, which is known for its wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Preparation Methods
The synthesis of 3-chloro-1-(1-methylpyrazol-4-yl)pyridazin-4-one typically involves multiple steps. One common method includes the cycloaddition of pyridine N-imine with 6-alkyl-4-oxohex-5-ynoates followed by condensation with hydrazine . Another method involves a three-step procedure including a Buchwald–Hartwig arylamination with benzophenone imine and a highly regioselective nucleophilic aromatic substitution . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
3-chloro-1-(1-methylpyrazol-4-yl)pyridazin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups, leading to different reduced forms.
Common reagents used in these reactions include hydrazine, benzophenone imine, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-chloro-1-(1-methylpyrazol-4-yl)pyridazin-4-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-chloro-1-(1-methylpyrazol-4-yl)pyridazin-4-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes, such as tyrosine kinases, which play a role in cell proliferation and survival . The compound’s effects are mediated through pathways involving these molecular targets, leading to its diverse biological activities.
Comparison with Similar Compounds
3-chloro-1-(1-methylpyrazol-4-yl)pyridazin-4-one can be compared with other similar compounds, such as:
3-chloro-4-(3-methylpyrazol-1-yl)aniline: This compound has a similar structure but different functional groups, leading to different biological activities.
N-(6-chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine: This compound also contains a pyrazolyl and pyridazinone moiety but has different substituents, resulting in distinct pharmacological properties.
The uniqueness of 3-chloro-1-(1-methylpyrazol-4-yl)pyridazin-4-one lies in its specific combination of functional groups, which confer its diverse biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C8H7ClN4O |
---|---|
Molecular Weight |
210.62 g/mol |
IUPAC Name |
3-chloro-1-(1-methylpyrazol-4-yl)pyridazin-4-one |
InChI |
InChI=1S/C8H7ClN4O/c1-12-5-6(4-10-12)13-3-2-7(14)8(9)11-13/h2-5H,1H3 |
InChI Key |
UHDVIPMNAFRMKB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)N2C=CC(=O)C(=N2)Cl |
Origin of Product |
United States |
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